molecular formula C15H19N3O3 B4499899 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide

2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide

Cat. No.: B4499899
M. Wt: 289.33 g/mol
InChI Key: KAWNLLLGKYTYAF-UHFFFAOYSA-N
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Description

2-[3-(2-Furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide is a synthetic small-molecule compound featuring a pyridazinone core substituted with a 2-furyl group at the 3-position and an isopentyl acetamide side chain. Its structural design aligns with a class of pyridazinone derivatives investigated for modulating osteoclast activity and bone resorption pathways. The compound’s furyl moiety and branched alkyl chain may influence its pharmacokinetic properties, including solubility and membrane permeability, which are critical for therapeutic applications in bone diseases like osteoporosis .

Properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-11(2)7-8-16-14(19)10-18-15(20)6-5-12(17-18)13-4-3-9-21-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWNLLLGKYTYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated pyridazinone.

    Attachment of the Isopentylacetamide Group: This step involves the acylation of the pyridazinone-furan intermediate with isopentylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The pyridazinone moiety can be reduced to pyridazine using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acylamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of pyridazine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridazinone moieties are crucial for binding to these targets, leading to inhibition or modulation of their activity. The isopentylacetamide group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide and its closest analogs:

Compound Core Structure Substituents Targets/Mechanisms Efficacy
This compound Pyridazinone 3-(2-Furyl), N~1~-isopentylacetamide Presumed CTSK inhibition (structural analogy) Unknown (inferred from analogs)
2N1HIA (2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl)-N-1H-Indol-5-Ylacetamide) Pyridazinone 3-(2-Fluoro-4-methoxyphenyl), N-indol-5-yl CTSK, CD47, MMP-9 Inhibits osteoclast differentiation (IC₅₀: 0.5–1 µM); no cytotoxicity
Odanacatib (Clinical CTSK Inhibitor) Non-pyridazinone (cyanamide) Complex bicyclic structure CTSK-specific inhibition Phase III trial success (reduced bone resorption)

Key Findings from Analogous Compounds

Mechanistic Insights: 2N1HIA, a structurally similar pyridazinone derivative, suppresses osteoclast differentiation by attenuating CD47 and CTSK expression, critical for bone resorption . It also reduces MMP-9 activity and actin ring formation, essential for osteoclast adhesion .

Efficacy and Selectivity: 2N1HIA demonstrates potent anti-osteoclast activity (IC₅₀: 0.5–1 µM) without cytotoxicity, whereas odanacatib, a non-pyridazinone CTSK inhibitor, showed clinical efficacy but was discontinued due to stroke risk . The furyl substituent in the query compound may confer unique electronic properties compared to 2N1HIA’s fluoro-methoxyphenyl group, possibly altering binding affinity to CTSK or other proteases .

Therapeutic Potential: Pyridazinone derivatives like 2N1HIA and the query compound target multiple pathways (CTSK, CD47, MMP-9), offering broader anti-resorptive effects compared to single-target agents like bisphosphonates . However, the query compound’s lack of direct experimental data necessitates caution in extrapolating results from analogs .

Biological Activity

The compound 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide is a synthetic organic molecule with potential pharmacological applications. Its unique structure, which includes a pyridazine ring and a furan moiety, suggests promising biological activity that warrants detailed investigation. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O3C_{18}H_{21}N_{3}O_{3} with a molecular weight of 327.4 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC18H21N3O3C_{18}H_{21}N_{3}O_{3}
Molecular Weight327.4 g/mol
CAS Number1246046-93-4

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the areas of antitumor and antimicrobial effects. The following sections detail specific findings related to its biological activity.

Antitumor Activity

Research has shown that compounds similar to this compound can inhibit tumor growth through various mechanisms:

  • Cell Line Studies : In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that compounds with similar structures exhibit cytotoxic effects. For instance, derivatives containing furan and pyridazine moieties showed IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays .
  • Mechanism of Action : The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes, which is critical for tumor cell proliferation. This interaction leads to apoptosis in cancer cells, making it a potential candidate for anticancer drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad Spectrum Activity : Similar derivatives have shown effective antibacterial activity against various pathogens in vitro. The presence of functional groups such as amidine has been linked to enhanced binding affinity to bacterial DNA, disrupting their replication processes .

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Study on Antitumor Efficacy : A study evaluated the cytotoxicity of a series of pyridazine derivatives against lung cancer cell lines using both MTS cytotoxicity assays and BrdU proliferation assays. Results indicated that certain derivatives significantly inhibited cell growth in a dose-dependent manner .
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of furan-based compounds, revealing that several exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide
Reactant of Route 2
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2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide

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